Product packaging for N-(4-Chlorophenyl)Maleamic Acid(Cat. No.:CAS No. 7242-16-2)

N-(4-Chlorophenyl)Maleamic Acid

Cat. No.: B182854
CAS No.: 7242-16-2
M. Wt: 225.63 g/mol
InChI Key: FBTQVXSNFILAQY-WAYWQWQTSA-N
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Description

Contextual Significance within Maleamic Acid Chemistry

Maleamic acids are a class of organic compounds that are monoamide derivatives of maleic acid. ontosight.ai They have attracted considerable attention in various fields of chemical research, particularly for their role as versatile building blocks and their potential use in developing new materials and therapeutic agents. ontosight.airesearchcommons.org The fundamental structure of maleamic acids, featuring both a carboxylic acid and an amide functional group in a cis-alkene configuration, makes them highly reactive and capable of undergoing various chemical transformations. researchcommons.org

The significance of N-(4-chlorophenyl)maleamic acid within this chemical family stems from its role as a well-defined model compound for studying the properties and reactivity of N-aryl substituted maleamic acids. The presence of the 4-chlorophenyl group influences the compound's electronic properties, solubility, and reactivity. cymitquimica.com Maleamic acid derivatives are notably used as acid-sensitive linkers or "caging groups" in smart delivery systems, designed to release active molecules in response to specific pH changes. nih.gov The rate of hydrolysis, a key feature for such applications, is significantly affected by the nature and position of substituents on the molecule. nih.gov Therefore, the study of specific derivatives like this compound provides valuable insights into structure-activity relationships within the broader class of maleamic acids.

Relevance as a Synthetic Intermediate and Precursor in Chemical Science

The primary relevance of this compound in academic and industrial research lies in its function as a stable synthetic intermediate. It is most commonly prepared through the nucleophilic acyl substitution reaction between maleic anhydride (B1165640) and 4-chloroaniline (B138754). This reaction is generally straightforward and can be performed under various conditions, often yielding a high-purity product suitable for subsequent reactions. researchcommons.org

Table 2: Overview of Synthesis for this compound

Reactants Solvent(s) Key Conditions Source(s)
Maleic Anhydride + 4-Chloroaniline Acetic Acid Reflux for several hours analis.com.my
Maleic Anhydride + 4-Chloroaniline Toluene Stirring at room temperature nih.gov
Maleic Anhydride + 4-Chloroaniline Acetone Low temperature (≤ 25 °C) researchcommons.org
Maleic Anhydride + 4-Chloroaniline None (Solvent-free) Grinding at room temperature tandfonline.com

The most significant application of this compound is its role as a direct precursor to N-(4-chlorophenyl)maleimide. tandfonline.com This transformation is a cyclodehydration reaction, where the maleamic acid is converted to the corresponding cyclic imide. tandfonline.comjocpr.com This step is crucial as N-substituted maleimides are valuable compounds in organic synthesis and materials science. researchgate.netresearchgate.net

The cyclization is typically achieved by heating the maleamic acid with a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like sodium acetate (B1210297). tandfonline.comjocpr.com Researchers have optimized this reaction using both conventional heating and microwave irradiation, with the latter often providing significantly reduced reaction times. tandfonline.comjocpr.com

Table 3: Example Conditions for Cyclization to N-(4-chlorophenyl)maleimide

Starting Material Reagents Method Temperature & Time Yield Source(s)
N-(4-chloro)maleanilic acid Acetic Anhydride, Sodium Acetate Thermal Heating 60–70°C for 60 min ~55-70% tandfonline.com
N-(4-chloro)maleanilic acid Acetic Anhydride, Sodium Acetate Microwave Heating 90°C for 30 sec ~73% tandfonline.com

The resulting N-(4-chlorophenyl)maleimide is a versatile dienophile used in Diels-Alder reactions to construct complex polycyclic structures. tandfonline.comresearchgate.net Furthermore, the maleimide (B117702) functional group is a key component in the development of compounds with specific biological activities and is used in bioconjugation chemistry. jocpr.com Thus, the straightforward synthesis and conversion of this compound make it a fundamental building block in the synthesis of these more complex and functional molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO3 B182854 N-(4-Chlorophenyl)Maleamic Acid CAS No. 7242-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQVXSNFILAQY-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418084
Record name AF-794/00086051
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Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7242-16-2
Record name NSC148151
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AF-794/00086051
Source EPA DSSTox
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Ii. Synthetic Methodologies for N 4 Chlorophenyl Maleamic Acid and Its Analogues

Primary Synthetic Route: Reaction of Maleic Anhydride (B1165640) with 4-Chloroaniline (B138754)

The principal method for synthesizing N-(4-Chlorophenyl)maleamic acid is the reaction between maleic anhydride and 4-chloroaniline. tandfonline.comniscpr.res.in This reaction is a straightforward nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.

The synthesis of this compound is typically carried out by reacting equimolar amounts of maleic anhydride and 4-chloroaniline. analis.com.my The reaction is often conducted at room temperature. tandfonline.comchegg.com One common procedure involves dissolving maleic anhydride and 4-chloroaniline in separate portions of a solvent like ethyl acetate (B1210297). The maleic anhydride solution is then added to the 4-chloroaniline solution with vigorous stirring, which typically results in the formation of a precipitate. tandfonline.comchegg.com

To ensure the reaction goes to completion, the mixture is often stirred for an extended period. tandfonline.com The resulting product, this compound, can then be collected by vacuum filtration and washed. tandfonline.com The purity of the product can be assessed using techniques like Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comresearchgate.net The melting point of this compound is significantly higher than its reactants, around 190°C. tandfonline.com

ReactantMolar RatioSolventTemperature
Maleic Anhydride1Ethyl AcetateRoom Temperature
4-Chloroaniline1Ethyl AcetateRoom Temperature

This table outlines the typical reaction conditions for the primary synthesis of this compound.

The choice of solvent can influence the reaction rate and product yield. Polar organic solvents are generally preferred as they can solubilize the reactants. Ethyl acetate is a commonly used solvent for this reaction. tandfonline.comchegg.com Studies on the solid-state reaction between maleic anhydride and various substituted anilines, including 4-chloroaniline, have also been conducted. niscpr.res.in These investigations have shown that the reaction proceeds to form the corresponding maleamic acids. niscpr.res.in

The kinetics of the solid-state reaction between maleic anhydride and p-chloroaniline have been studied using capillary techniques. The thickness of the product layer was found to be dependent on the logarithm of the reaction time. niscpr.res.in Furthermore, proton magnetic resonance spectra studies have investigated the solvent effect on related compounds, suggesting specific interactions between the solvent's electron cloud and the solute molecules. cdnsciencepub.com

Alternative Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of N-substituted maleimides, which are derived from maleamic acids, alternative approaches are being explored. One such method involves the cyclization of the maleamic acid. For instance, N-(4-chloro)maleanilic acid can be converted to N-(4-chlorophenyl)maleimide using microwave heating, which significantly reduces the reaction time compared to conventional thermal heating. tandfonline.com

Solvent-free methods for converting maleanilic acids to maleimides have also been reported, aligning with the principles of green chemistry by reducing waste. tandfonline.com Additionally, the use of ionic liquids as a medium for the direct synthesis of maleimides from an anhydride and an aniline (B41778) has been explored. While this method is atom-efficient, it often requires higher reaction temperatures. tandfonline.com

Synthesis of Substituted N-Aryl Maleamic Acid Derivatives

The synthetic methodology for this compound can be extended to produce a wide range of substituted N-aryl maleamic acid derivatives. By using different substituted anilines, a library of compounds with varying electronic and steric properties can be generated. For example, N-(4-fluorophenyl)maleimide and N-(4-bromophenyl)maleimide have been synthesized by reacting maleic anhydride with 4-fluoroaniline (B128567) and 4-bromoaniline, respectively, in acetic acid. analis.com.my

The synthesis of N-aryl maleamic acids from the reaction of itaconic anhydride with various aryl amines has also been investigated. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the aniline ring. tubitak.gov.tr Electron-donating groups tend to favor nucleophilic attack on one carbonyl group, while electron-withdrawing groups favor the other. tubitak.gov.tr

The synthesis of maleamic acid derivatives of thiazoles has also been reported, where a heterocyclic amine is reacted with maleic anhydride. jocpr.com

Iii. Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of N-(4-Chlorophenyl)Maleamic Acid and Related Structures

Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a molecule, providing precise coordinates of its atoms in the crystal lattice. This information is paramount for understanding the molecule's conformation, as well as the non-covalent interactions that govern its packing in the crystalline state.

The crystal structure of N-(p-chlorophenyl)maleamic acid reveals a molecule that is nearly planar. nih.gov This planarity is a key structural feature, with the mean planes of the p-chlorophenyl ring and the maleamic acid moiety being inclined at a very small dihedral angle of 4.45(1)°. nih.gov This near-coplanarity suggests a degree of electronic communication between the aromatic ring and the maleamic acid chain. The maleamic acid unit itself is reported to be essentially planar. chegg.com

Table 1: Selected Crystallographic Data for this compound and Related Compounds
CompoundCrystal SystemSpace GroupDihedral Angle between Phenyl and Maleamic Acid Planes (°)Reference
This compoundMonoclinicP2₁/c4.45(1) nih.gov
N-(3-Chlorophenyl)Maleamic AcidMonoclinicP2₁/c15.2(1) chegg.com
N-(4-Chloro-2-methylphenyl)Maleamic AcidOrthorhombicPbca31.65(6)
N-(4-Chloro-3-nitrophenyl)Maleamic AcidMonoclinicP2₁/c11.52(27)

In the solid state, molecules of this compound are organized into a well-defined three-dimensional architecture through a network of intermolecular hydrogen bonds. Symmetry-related molecules are linked by N–H⋯O, C–H⋯O, and C–H⋯Cl intermolecular hydrogen bonds. nih.gov These interactions are crucial in the formation of molecular layers parallel to the bc plane. nih.gov The N–H⋯O hydrogen bonds, in particular, are a recurring motif in the crystal structures of related maleamic acids, often linking molecules into infinite chains. In some derivatives, these chains can be further organized into more complex networks, such as the zigzag chains observed in N-(4-chloro-3-nitrophenyl)maleamic acid.

The introduction of different substituents onto the phenyl ring of N-phenylmaleamic acid can significantly impact the crystal structure. A comparison between N-(p-chlorophenyl)maleamic acid and N-(p-tolyl)maleamic acid reveals that while their structures are similar, they are not isostructural. nih.gov The substitution of a methyl group with a chlorine atom leads to a reduction in the unit-cell volume. nih.gov

Spectroscopic Investigations for Molecular Characterization

Spectroscopic techniques are indispensable tools for the characterization of molecular structures, providing information about the functional groups present and the chemical environment of atoms.

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The general regions for the characteristic vibrations in maleamic acid derivatives include the stretching vibration of the carboxylic acid O-H group, which typically appears as a broad band in the range of 3400-3460 cm⁻¹. The N-H stretching vibration of the secondary amide is expected in the region of 3100-3250 cm⁻¹. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the amide functionalities are particularly informative and are typically observed in the range of 1690-1720 cm⁻¹. A reported IR peak for this compound at 1712 cm⁻¹ is attributed to a C=O stretch.

Table 2: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeReported Frequency Range (cm⁻¹)Reference
Carboxylic Acid (O-H)Stretching3400 - 3460
Amide (N-H)Stretching3100 - 3250
Carbonyl (C=O) of Amide and Carboxylic AcidStretching1690 - 1720

These characteristic absorption bands provide a spectroscopic fingerprint for this compound, allowing for its identification and the confirmation of its chemical structure.

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
N-(p-chlorophenyl)maleamic acid
N-(3-chlorophenyl)maleamic acid
N-(4-chloro-2-methylphenyl)maleamic acid
N-(4-chloro-3-nitrophenyl)maleamic acid
N-(p-tolyl)maleamic acid

Iv. Chemical Transformations and Mechanistic Insights of N 4 Chlorophenyl Maleamic Acid

Cyclization Reactions: Formation of N-(4-Chlorophenyl)Maleimide

The conversion of N-(4-Chlorophenyl)Maleamic Acid to N-(4-Chlorophenyl)Maleimide is a dehydration reaction that results in the formation of a five-membered imide ring. This intramolecular cyclization is a key step in the utilization of this compound in further synthetic applications.

The cyclization of this compound can be achieved through various methods, including thermal heating and microwave irradiation, often in the presence of a catalyst and a dehydrating agent. tandfonline.com

Thermal Methods: A common laboratory-scale synthesis involves heating this compound with acetic anhydride (B1165640) and a catalytic amount of sodium acetate (B1210297). tandfonline.com The reaction is typically conducted at temperatures between 60-70°C for about an hour. tandfonline.com While effective, this method requires careful temperature control to prevent overheating, which can lead to lower yields. tandfonline.com Another thermal approach involves heating the maleamic acid at 80-85°C for four hours in the absence of acetic anhydride, which is a more atom-efficient process. tandfonline.comtandfonline.com

Microwave Irradiation: Microwave-assisted synthesis offers a significant advantage in terms of reaction time. For the cyclization of this compound, microwave heating at 90°C for just 30 seconds can achieve a yield comparable to the conventional thermal method, representing a 99% reduction in reaction time. tandfonline.com Microwave technology can accelerate reactions by providing rapid and uniform heating. asianpubs.orgat.ua

The following table summarizes and compares different reaction conditions for the synthesis of N-(4-Chlorophenyl)Maleimide.

MethodReagentsTemperature (°C)TimeYield (%)Reference
ThermalAcetic Anhydride, Sodium Acetate60-7060 min~70 tandfonline.com
ThermalNone80-854 h- tandfonline.comtandfonline.com
MicrowaveAcetic Anhydride, Sodium Acetate9030 s73 tandfonline.com

The dehydration of N-arylmaleamic acids to form maleimides is a process that has been the subject of kinetic and mechanistic investigations. The reaction can proceed through different pathways, and the rate of imide formation is influenced by the substituents on the aryl ring. researchgate.net

Studies on the cyclodehydration of N-substituted maleamic acids with acetic anhydride suggest that the reaction can lead to the formation of both the desired maleimide (B117702) and an isomeric product, isomaleimide. researchgate.net The rearrangement of the isomaleimide to the more stable maleimide is often catalyzed by acetate. researchgate.net Computational studies have been employed to understand the reaction mechanisms and the electronic effects of substituents. researchgate.net

For N-substituted maleamic acids, the rate of formation of the corresponding maleimide is affected by the electronic nature of the para-substituent on the phenyl ring. researchgate.net A study on the cyclization of various N-substituted maleamic acids indicated that the rate of N-(p-chlorophenyl)maleimide formation is slower than that of N-(p-methylphenyl)maleimide, suggesting that electron-donating groups can accelerate the reaction. researchgate.net This is consistent with a mechanism where the nucleophilicity of the amide nitrogen plays a key role in the ring-closing step.

The mechanism for the SOCl₂-Et₃N induced cyclization of N-arylmaleamic acids has also been investigated. It is proposed that an intermediate acid chloride is formed, which then undergoes intramolecular cyclization. This process can lead to the formation of both N-arylmaleimides and, in some cases, 3-chloro-1-arylpyrrolidine-2,5-diones, depending on the substituents. tubitak.gov.tr

Reactivity of N-(4-Chlorophenyl)Maleimide in Cycloaddition Reactions

N-(4-Chlorophenyl)Maleimide, with its electron-deficient double bond, is an excellent dienophile and Michael acceptor, readily participating in various cycloaddition reactions.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. uc.pt N-(4-Chlorophenyl)Maleimide serves as a dienophile in these [4+2] cycloaddition reactions.

A notable example is the solvent-free Diels-Alder reaction between N-(4-Chlorophenyl)Maleimide and 2,5-dimethylfuran (B142691). tandfonline.comtandfonline.com Under thermal conditions, refluxing the reactants for one hour yields the exo-adduct, exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione, in approximately 46% yield. tandfonline.comtandfonline.com The use of microwave irradiation can significantly reduce the reaction time to 5 minutes at 140°C, providing a similar yield. tandfonline.com

The regioselectivity of the Diels-Alder reaction is a critical aspect when both the diene and dienophile are unsymmetrical. masterorganicchemistry.com In the case of N-substituted maleimides, the reaction with unsymmetrical dienes generally leads to specific regioisomers. Theoretical studies, often employing frontier molecular orbital theory, are used to predict and explain the observed regioselectivity. masterorganicchemistry.com The predominant product is typically formed by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction involving N-substituted maleimides can be influenced by reaction conditions. For instance, reactions of 2-methylfuran (B129897) with maleimides at room temperature can produce a significant amount of the endo isomer, while at higher temperatures, the exo isomer is formed exclusively in most cases. nih.gov

The electron-poor nature of the double bond in N-(4-Chlorophenyl)Maleimide makes it a good substrate for Michael addition reactions. cymitquimica.com This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated carbonyl system.

N-Aryl maleimides react efficiently with thiols, such as N-acetyl-L-cysteine, to form thio-succinimide conjugates. mdpi.com These reactions are often rapid and result in high yields of the corresponding thio-succinamic acids. mdpi.com The stability of these conjugates can be influenced by the electronic properties of the substituents on the N-aryl ring. mdpi.com

Kinetic studies on the addition of thiols to N-arylmaleimides have shown that the reaction is primarily sensitive to the electronic effects of the substituents. nih.govacs.orgacs.org Electron-withdrawing groups on the aryl ring generally increase the rate of the thiol addition reaction.

The enantioselective Michael addition of aldehydes to N-arylmaleimides can be achieved using organocatalysts. For example, the reaction of isobutyraldehyde (B47883) with N-(4-chlorophenyl)maleimide, catalyzed by a chiral primary amine-salicylamide, can produce the corresponding succinimide (B58015) adduct with high enantioselectivity. nih.gov

The following table provides examples of Michael addition reactions involving N-(4-Chlorophenyl)Maleimide.

Michael DonorCatalyst/ConditionsProductYield (%)Enantiomeric Excess (%)Reference
N-acetyl-L-cysteine-Thio-succinamic acid conjugate80-96- mdpi.com
IsobutyraldehydeChiral primary amine-salicylamide(R)-2-(1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)-2-methylpropanal9288 nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

The chloro substituent on the phenyl ring of this compound and its corresponding imide exerts a significant influence on the reactivity and selectivity of their chemical transformations.

In the cyclization of N-arylmaleamic acids, the electronic nature of the substituent on the aryl ring affects the rate of reaction. As mentioned earlier, electron-withdrawing groups like the chloro group on the para position of the phenyl ring tend to decrease the rate of maleimide formation compared to electron-donating groups. researchgate.net This is attributed to the reduced nucleophilicity of the amide nitrogen, which is crucial for the intramolecular ring-closing step.

In Michael addition reactions, the electronic effects of substituents on the N-aryl ring of the maleimide are also prominent. For the addition of thiols, electron-withdrawing substituents on the aryl ring enhance the electrophilicity of the maleimide double bond, leading to faster reaction rates. nih.govacs.orgacs.org

In the context of enantioselective Michael additions, the substituent on the nitrogen of the maleimide can influence the enantioselectivity of the product. For instance, in the organocatalyzed addition of aldehydes to N-arylmaleimides, the presence of a chloro group at the para-position of the phenyl ring resulted in an adduct with 88% enantiomeric excess, while an acetyl group at the same position led to a significantly lower enantioselectivity of 13%. nih.gov This highlights the subtle interplay of electronic and steric factors in controlling the stereochemical outcome of the reaction.

Furthermore, studies on the hydrolysis of N-arylmaleimides have shown that the reaction is dominated by steric effects of substituents on the maleimide C=C bond, whereas thiol addition is more sensitive to electronic effects. nih.govacs.orgacs.org

V. Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the molecular structure and conformational preferences of N-(4-Chlorophenyl)maleamic acid and its derivatives.

Crystallographic studies have confirmed that this compound predominantly exists in the Z-configuration. This preference is attributed to the formation of an intramolecular hydrogen bond between the amide N–H group and the carbonyl group of the maleamic acid moiety. The molecule is nearly planar, with a small dihedral angle between the p-chlorophenyl ring and the maleamic acid group. researchgate.net

In a related compound, N-(4-chloro-2-methylphenyl)maleamic acid, the central oxobutenoic acid core is twisted out of the plane of the 4-chloro-2-methylphenyl ring by 31.65 (6)°. nih.gov The C=C double bond length is approximately 1.333 (2) Å, confirming its double bond character. nih.gov The conformation of the N-H bond in the amide segment is syn to the ortho-methyl group in the phenyl ring. nih.gov

Similarly, in N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate, the molecule is planar, and its conformation is stabilized by an intramolecular O—H⋯O hydrogen bond. iucr.org The conformation of the N—H bond is syn to the ortho-chloro atom in the phenyl ring. iucr.org

Studies on N-(4-Chloro-3-nitrophenyl)maleamic acid reveal that the acyclic C=C double bond has a cis configuration. researchgate.netnih.gov The molecule is almost coplanar, with the nitro group being significantly twisted out of the plane. researchgate.netnih.gov The dihedral angle between the phenyl ring and the amide group is 11.52 (27)°. nih.gov

A notable feature observed in several of these compounds is the relatively rare anti conformation of the C=O and O-H bonds of the carboxylic acid group. nih.govresearchgate.netnih.gov This is often a consequence of an intramolecular hydrogen bond donated from the carboxyl group to the amide carbonyl group. nih.govresearchgate.netnih.gov

CompoundKey Conformational FeaturesDihedral Angles
This compound Predominantly Z-configuration, nearly planar. researchgate.netSmall dihedral angle between the p-chlorophenyl ring and the maleamic acid group. researchgate.net
N-(4-chloro-2-methylphenyl)maleamic acid Central core twisted out of the phenyl ring plane. nih.gov31.65 (6)° between the oxobutenoic acid core and the phenyl ring. nih.gov
N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate Planar conformation stabilized by intramolecular O—H⋯O hydrogen bond. iucr.org-
N-(4-Chloro-3-nitrophenyl)maleamic acid Cis configuration of the acyclic C=C double bond, nearly coplanar with a twisted nitro group. researchgate.netnih.gov11.52 (27)° between the phenyl ring and the amide group. nih.gov

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Theoretical studies have shed light on the reaction pathways of transformations involving maleamic acids. A significant reaction is the cyclodehydration to form the corresponding maleimide (B117702).

Computational studies on the cyclodehydration of N-substituted maleamic acids using acetic anhydride (B1165640) suggest a two-stage mechanism. The first stage involves the formation of a mixed anhydride as a reaction intermediate. The subsequent ring-closure can then proceed to form either the maleimide or the isomaleimide. For N-phenyl substituted maleamic acids, the formation of isomaleimide is kinetically favored. researchgate.net

The activation energies for the ring-closure reaction of N-phenylmaleamic acid have been calculated, providing quantitative measures of the energy barriers for these transformations. researchgate.net These computational models help in understanding the factors that control the product distribution in such reactions.

Theoretical Exploration of Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on the phenyl ring significantly influences the reactivity and properties of N-aryl maleamic acids.

Electron-withdrawing groups, such as the nitro group (NO₂) and chloro group (Cl), can impact the reactivity of the molecule. For instance, in N-(2-Chloro-4-nitrophenyl)maleamic acid, the presence of these groups affects the electronic distribution and, consequently, its chemical behavior.

Studies on a series of N-phenylmaleimides, which are derived from the corresponding maleamic acids, have shown that the nature of the phenyl substituent affects their activity. For example, a chloro or methyl substituent at the 4-position of the benzene (B151609) ring was found to be favorable for certain biological activities, while disubstitution generally reduced activity. tandfonline.com

The rate of formation of N-substituted maleimides from their corresponding maleamic acids is also influenced by para-substituents on the phenyl ring. The observed decreasing order of the rate of formation is: N-(p-methylphenyl)maleimide > N-phenylmaleimide ≈ 4,4′-bis(N-maleimido)-diphenylmethane > N-(p-chlorophenyl)maleimide. This trend is attributed to the electronic effects of the para-substituents. researchgate.net

Intermolecular Interaction Modeling and Hydrogen Bonding Analysis

The solid-state structure and packing of this compound and its analogs are governed by a network of intermolecular interactions, primarily hydrogen bonds.

In this compound, crystallographic analysis reveals that intermolecular N–H⋯O and O–H⋯O hydrogen bonds link the molecules into infinite chains. Similarly, in N-(4-chloro-2-methylphenyl)maleamic acid, intermolecular N—H···O hydrogen bonds lead to the formation of infinite chains. nih.gov

For N-(4-Chloro-3-nitrophenyl)maleamic acid, intermolecular N—H⋯O hydrogen bonds create zigzag chains. researchgate.netnih.gov In N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate, a more complex three-dimensional network is formed through intermolecular N—H⋯O and O—H⋯O hydrogen bonds. iucr.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in molecular crystals. For a related compound, N-[2-(trifluoromethyl)phenyl]succinamic acid, this analysis showed that O•••H/H•••O, H•••H, and H•••F/F•••H interactions were the most significant contributors to the crystal packing. asianpubs.org Such analyses provide a detailed picture of the forces holding the molecules together in the solid state.

Vi. Advanced Research Applications and Utility in Chemical Science

Role as a Versatile Building Block in Organic Synthesis

N-(4-Chlorophenyl)maleamic acid serves as a valuable intermediate and building block in organic synthesis. lookchem.com Its structure contains multiple reactive sites—a carboxylic acid, an amide, and a carbon-carbon double bond—which can be selectively targeted for further chemical modifications. The primary synthetic utility of this compound lies in its role as a direct precursor for N-substituted maleimides. researchgate.netgoogle.com

The most common reaction is a cyclodehydration to form N-(4-chlorophenyl)maleimide. google.com This transformation is typically achieved by treating the maleamic acid with a dehydrating agent, such as an anhydride (B1165640) of a lower fatty acid in the presence of a tertiary amine. google.com The resulting N-phenylmaleimide derivatives are of significant interest due to their biological activities and applications as intermediates in more complex syntheses, such as Diels-Alder reactions. researchgate.netresearchgate.net The presence of the 4-chlorophenyl group makes it a key starting material for creating a variety of compounds with potential applications in agrochemicals and pharmaceuticals. lookchem.com

Application in Polymer and Materials Science Research

The unique structure of this compound and its derivatives lends itself to applications in the development of new polymers and materials.

As previously mentioned, this compound is a crucial precursor for the synthesis of N-(4-chlorophenyl)maleimide. researchgate.net This maleimide (B117702) is a monomer that can be used in polymerization reactions. sciensage.info The conversion from the maleamic acid to the maleimide is a key step, enabling the introduction of the 4-chlorophenyl moiety into polymer chains. google.com N-substituted maleimides are known to impart desirable properties to polymers, such as increased thermal stability and specific reactivity. researchgate.net The synthesis of N-(4-chlorophenyl)maleimide from its maleamic acid precursor is an efficient method for producing this functional monomer. researchgate.net

Research has explored the copolymerization of this compound and its derivatives with various other monomers. One study investigated the synthesis of new copolymers involving D-fructopyranose derivatives and this compound, highlighting its potential for creating modified polysaccharides. uobabylon.edu.iq

Furthermore, related N-phenylmaleimide monomers, derived from their respective maleamic acids, have been copolymerized with monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656). researchgate.netresearchgate.net These studies demonstrate the versatility of the maleimide functional group in free-radical polymerization, leading to copolymers with controlled properties. researchgate.net The incorporation of these monomers can enhance the thermal stability and modify the physical properties of the resulting polymers. researchgate.netresearchgate.net Additionally, research into maleamic acid polymers functionalized with aldehyde groups, derived from bio-based sources like 5-hydroxymethylfurfural (B1680220) (which contains a hydroxyphenyl-like furan (B31954) ring), has been conducted to create environmentally friendly sizing agents for paper, indicating the broad utility of maleamic acid-based structures in materials science. sciopen.com

Copolymerization StudyMonomersResulting Polymer TypePotential Application
D-Fructopyranose Study This compound, D-Fructopyranose derivativesModified PolysaccharideUndisclosed in source uobabylon.edu.iq
Related Maleimide Studies N-phenylmaleimide derivatives, Methyl Methacrylate (MMA), StyreneCopolymers with enhanced thermal stabilityHigh-performance materials researchgate.netresearchgate.net
Functional Polymer Study Styrene-maleamic acid, 5-hydroxymethylfurfural (contains hydroxymethyl and furan groups)Water-soluble functional polymerPaper hydrophobization sciopen.com

Investigation in Agricultural Chemical Research

This compound has been a subject of significant interest in agricultural science, particularly for its role in crop protection.

Research has identified this compound and its related compounds as effective herbicide antidotes, also known as safeners. researchgate.net Specifically, it has been shown to protect sorghum crops from injury caused by the herbicide alachlor (B1666766) without diminishing the herbicide's effectiveness against weeds. researchgate.net

Studies have found that N-phenylmaleimides, such as N-(4-chlorophenyl)maleimide (CPMI), and the corresponding maleamic acids exhibit high antidotal activity. researchgate.nettandfonline.com Interestingly, stability studies revealed that CPMI rapidly hydrolyzes to this compound (CPMA) under physiological conditions (pH 7.4). tandfonline.com This suggests that compounds like CPMI may act as "pro-antidotes," which are converted into the active antidote, CPMA, within the plant. tandfonline.com The highest protective effect was observed when the antidote was applied simultaneously with the herbicide shortly after sowing. researchgate.net This protective action is quite specific, safeguarding sorghum against alachlor but not extending to other crops or herbicides like EPTC. researchgate.net

The mechanism by which this compound (CPMA) protects crops is linked to the enhancement of natural detoxification pathways within the plant. tandfonline.combath.ac.uk Research indicates that treatment with CPMA leads to an increased level of glutathione (B108866) (GSH), a key antioxidant and a crucial component in the detoxification of xenobiotics, in sorghum roots. tandfonline.com

Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione to herbicides like alachlor, transforming them into less toxic, more water-soluble compounds that can be sequestered by the plant. The elevated levels of glutathione induced by CPMA likely facilitate this detoxification process, allowing the sorghum plant to metabolize the herbicide more effectively and thus avoid injury. bath.ac.uk While CPMA was found to increase glutathione content, it did not significantly alter the uptake or translocation of alachlor in the plants, suggesting that its primary mode of action is the enhancement of the plant's metabolic defense system. tandfonline.combath.ac.uk

Exploratory Research in Biological and Pharmaceutical Chemistry

This compound has emerged as a valuable scaffold in medicinal chemistry, primarily owing to its structural features that allow for the generation of diverse derivatives. The presence of a reactive carboxylic acid group, an amide linkage, and an aromatic ring substituted with a halogen atom provides multiple points for chemical modification. cymitquimica.com This versatility makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Researchers are actively exploring its utility in developing new biologically active agents. ontosight.ai

The chemical structure of this compound is conducive to the synthesis of a variety of derivatives. The carboxylic acid and the amide bond are key functional groups that can be readily modified. A significant area of research involves the cyclization of the maleamic acid moiety to form the corresponding maleimide, or the modification of the carboxylic acid group to create esters and amides. Furthermore, the chlorophenyl ring can be further functionalized, although this is less common.

One notable synthetic route involves the reaction of this compound derivatives with other heterocyclic amines. For instance, researchers have successfully synthesized thiazole (B1198619) derivatives of maleamic acid. jocpr.com The general procedure for the synthesis of these derivatives involves reacting a substituted 2-aminothiazole (B372263) with maleic anhydride to form the corresponding maleamic acid derivative. jocpr.com

A specific example is the synthesis of 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid. This compound was synthesized by reacting 2-amino-4-(4-chlorophenyl)thiazole with maleic anhydride in dioxane. The reaction mixture was stirred at a low temperature (0-5°C) for a couple of hours to yield the desired product. jocpr.com The structure of this derivative was confirmed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. jocpr.com

Table 1: Synthesis of a Thiazole Derivative of this compound

Derivative Name Starting Materials Yield (%) Melting Point (°C)

Data sourced from J. Chem. Pharm. Res., 2015, 7(8):913-916 jocpr.com

Another approach to creating biologically active derivatives is the synthesis of N-substituted maleimides. analis.com.my Although the final product is a maleimide, the corresponding maleamic acid is a crucial intermediate. The synthesis of N-(4-chlorophenyl)maleimide involves the reaction of maleic anhydride with 4-chloroaniline (B138754) in acetic acid, followed by heating. analis.com.my This process proceeds through the formation of this compound, which then undergoes cyclization to the maleimide.

The exploration of this compound and its derivatives for antimicrobial properties is a growing field of interest. The core structure is considered a "privileged scaffold" in medicinal chemistry, as similar structures have demonstrated a wide range of biological activities. nih.gov

Preliminary studies have shown that derivatives of this compound exhibit promising antimicrobial activity. For example, the N-substituted maleimide, N-(4-chlorophenyl)maleimide, which is synthesized from its maleamic acid precursor, has been tested against a panel of microbes. analis.com.my In a disc diffusion assay, this compound demonstrated inhibitory effects against both Gram-negative and Gram-positive bacteria, as well as yeast. analis.com.my

The antimicrobial activity of N-(4-chlorophenyl)maleimide was evaluated against Escherichia coli (a Gram-negative bacterium), Bacillus subtilis (a Gram-positive bacterium), and Saccharomyces cerevisiae (a yeast). The results indicated that the compound was effective against these microorganisms, with its activity being comparable to or in some cases exceeding that of standard antibiotics at certain concentrations. analis.com.my

Table 2: Antimicrobial Activity of N-(4-chlorophenyl)maleimide

Microorganism Type Inhibition Zone Diameter (mm)
Escherichia coli Gram-negative bacterium Data not specified in abstract, but noted as remarkable at low concentrations
Bacillus subtilis Gram-positive bacterium Data not specified in abstract, but noted as remarkable at low concentrations

Data interpretation based on Malaysian Journal of Analytical Sciences, Vol 20 No 5 (2016): 1155 - 1162 analis.com.my

Furthermore, broader studies on maleamic acid derivatives have indicated their potential as antibacterial agents. rdd.edu.iq Research into other closely related compounds, such as hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid, has also revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net These findings support the rationale for the continued investigation of this compound derivatives as a source of new antimicrobial compounds.

Vii. Derivatives and Analogues of N 4 Chlorophenyl Maleamic Acid

N-(4-Chlorophenyl)Maleimide and its Reactivity Profiles

N-(4-Chlorophenyl)Maleimide is a primary and significant derivative of N-(4-Chlorophenyl)Maleamic Acid. It is synthesized through the cyclodehydration of its parent maleamic acid. This transformation is commonly achieved using dehydrating agents like acetic anhydride (B1165640) with a catalytic amount of sodium acetate (B1210297). nih.gov The reaction involves the intramolecular formation of an imide ring, eliminating a molecule of water. Both thermal and microwave-assisted heating methods have been employed for this cyclization, with microwave irradiation significantly reducing reaction times. nih.gov

The reactivity of N-(4-Chlorophenyl)Maleimide is characterized by the electrophilic nature of the double bond within the maleimide (B117702) ring, making it a potent dienophile in Diels-Alder reactions. researchgate.net For instance, it reacts with dienes such as 2,5-dimethylfuran (B142691) in a solvent-free Diels-Alder reaction to produce exo-cycloadducts. researchgate.net The efficiency and conditions of these cycloaddition reactions can also be optimized using microwave heating, which reduces reaction times from hours to minutes. researchgate.net

Structurally, the dihedral angle between the p-chlorophenyl ring and the maleimide ring is a key feature, measured at 47.54 (9)°. mdpi.com This angle influences the molecule's photochemical properties and its behavior in polymerization processes. mdpi.com The crystal structure is stabilized by weak intermolecular C—H···O and C—H···Cl hydrogen bonds, which link the molecules into a three-dimensional framework. mdpi.com

Table 1: Properties of N-(4-Chlorophenyl)Maleimide

PropertyValue
Molecular Formula C₁₀H₆ClNO₂
CAS Number 1631-29-4
Synonyms 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, N-(p-Chlorophenyl)maleimide
Appearance White powder
Reactivity Dienophile in Diels-Alder reactions, participates in free-radical polymerization

Maleamic Acid Derivatives with Varied Aryl Substituents

Modifying the substituents on the phenyl ring of N-arylmaleamic acids gives rise to a wide array of derivatives. The nature and position of these substituents significantly influence the molecular conformation, crystal packing, and electronic properties of the compounds.

This derivative is synthesized by the reaction of 4-chloro-3-nitroaniline (B51477) with maleic anhydride in a suitable solvent like toluene. iosrjournals.org The resulting solid is purified by washing to remove unreacted starting materials. iosrjournals.org

Crystal structure analysis of N-(4-Chloro-3-nitrophenyl)Maleamic Acid reveals that the acyclic C=C double bond has a cis configuration. A notable feature is the anti conformation of the C=O and O-H bonds of the carboxylic acid group, which is considered relatively rare. iosrjournals.org This conformation is attributed to the formation of an intramolecular hydrogen bond donated by the carboxyl group to the amide. The nitro group is significantly twisted out of the plane of the phenyl ring, with a dihedral angle of 66.9 (3)°. iosrjournals.org In the crystal lattice, molecules are linked into zigzag chains by intermolecular N—H···O hydrogen bonds. iosrjournals.org

N-(4-Chloro-2-methylphenyl)Maleamic Acid is prepared by the dropwise addition of a solution of 4-chloro-2-methylaniline (B164923) to maleic anhydride in toluene. researchgate.net The product precipitates and is purified by recrystallization from ethanol. researchgate.net

In its molecular structure, the conformation of the N-H bond in the amide group is syn to the ortho-methyl group on the phenyl ring. nih.govresearchgate.net Similar to the 3-nitro analogue, the C=O and O-H bonds of the carboxylic acid group adopt the rare anti position relative to each other, a result of an intramolecular O—H···O hydrogen bond with the amide carbonyl group. nih.govresearchgate.net The central oxobutenoic acid core is twisted by 31.65 (6)° out of the plane of the 4-chloro-2-methylphenyl ring. nih.govresearchgate.net In the crystalline state, molecules are linked into infinite chains via N—H···O hydrogen bonds. nih.gov

The crystal structure of N-(3-Chlorophenyl)Maleamic Acid shows that the maleamic acid unit is nearly planar. This planar unit forms a dihedral angle of 15.2 (1)° with the phenyl ring. vulcanchem.com The molecular conformation is stabilized by two intramolecular hydrogen bonds: a short O—H···O bond within the maleamic acid moiety and a C—H···O bond between the phenyl ring and the amide group. vulcanchem.com The conformation of the N-H and C=O bonds in the amide segment are anti to each other. vulcanchem.com Intermolecular N—H···O hydrogen bonds link the molecules into chains within the crystal. vulcanchem.com

Analogues of this compound can be formed by replacing the chlorine atom with other groups or by introducing additional halogen atoms.

N-(p-Tolyl)Maleamic Acid , where the chlorine is replaced by a methyl group, is synthesized by reacting p-toluidine (B81030) with maleic anhydride. The structure is similar to its chloro-analogue, but the electronic properties are altered by the electron-donating methyl group compared to the electron-withdrawing chlorine atom. Research comparing the crystal structures of N-(p-tolyl)maleamic acid and N-(p-chlorophenyl)maleamic acid indicates that while the structures are similar, they are not perfectly isostructural. researchgate.net

Other Halogenated Analogues have been studied to understand the effects of multiple halogen substitutions. For example, the crystal structures of N-(2,5-dichlorophenyl)maleamic acid and N-(3,5-dichlorophenyl)maleamic acid have been analyzed. vulcanchem.com Furthermore, N-(2,4,6-trichlorophenyl)maleamic acid has been synthesized and characterized. vulcanchem.com Its structure also features the rare anti conformation of the carboxylic acid C=O and O-H bonds, stabilized by an intramolecular O-H···O hydrogen bond. vulcanchem.com The dihedral angle between the highly substituted phenyl ring and the amide group is a significant 83.2 (2)°. vulcanchem.com

Table 2: Comparison of Dihedral Angles in Aryl Maleamic Acid Derivatives

CompoundSubstituents on Phenyl RingDihedral Angle (Phenyl Ring vs. Maleamic/Amide Plane)
N-(3-Chlorophenyl)Maleamic Acid 3-Cl15.2 (1)°
N-(4-Chloro-2-methylphenyl)Maleamic Acid 4-Cl, 2-CH₃31.65 (6)°
N-(4-Chloro-3-nitrophenyl)Maleamic Acid 4-Cl, 3-NO₂11.5 (3)° (vs. amide group)
N-(2,4,6-trichlorophenyl)Maleamic Acid 2,4,6-triCl83.2 (2)° (vs. amide group)

Heterocyclic Maleamic Acid Derivatives (e.g., Thiazole-linked Analogues)

The synthesis of maleamic acids can be extended to include heterocyclic amines, leading to derivatives with distinct structural and potentially biological properties. Thiazole (B1198619), a sulfur and nitrogen-containing heterocycle, is a prominent example. wikipedia.org

Thiazole-linked maleamic acid derivatives are synthesized by reacting an appropriate aminothiazole precursor with maleic anhydride, typically in a solvent like dioxane. wikipedia.org These maleamic acids can then serve as intermediates for the synthesis of the corresponding thiazole-linked maleimides through cyclization. wikipedia.org The 2-aminothiazole (B372263) scaffold is a fundamental component in many biologically active compounds, which drives interest in its incorporation into the maleamic acid structure. wikipedia.org The structures of these synthesized heterocyclic derivatives are typically confirmed using spectral analysis techniques. wikipedia.org Research has shown that hybrids of maleic acid and a thiazole ring can exhibit significant biological activity, highlighting the importance of this class of derivatives.

Organometallic Derivatives (e.g., Organotin(IV) Derivatives)

This compound possesses a carboxylate group that can act as a ligand, coordinating to metal centers to form organometallic complexes. Among these, organotin(IV) derivatives have been a subject of significant research due to their diverse structural chemistry and potential applications. While specific research on organotin(IV) complexes of this compound is not extensively documented, the synthesis and characterization of closely related N-maleoylamino acid organotin(IV) carboxylates provide a strong framework for understanding their potential structure and properties.

The synthesis of such complexes typically involves the reaction of an organotin(IV) halide (e.g., R₃SnCl or R₂SnCl₂) or an organotin(IV) oxide ((R₃Sn)₂O or R₂SnO) with the maleamic acid. The resulting complexes can have varying stoichiometries and coordination geometries around the tin atom.

General Synthetic Routes:

From Organotin Halides: Reaction of the triethylammonium (B8662869) salt of the maleamic acid with an organotin(IV) chloride in a suitable organic solvent.

From Organotin Oxides: Direct reaction of the maleamic acid with an organotin(IV) oxide, often in the presence of a base like triethylamine.

The nature of the organic substituents (R groups) on the tin atom (e.g., methyl, butyl, phenyl) and the stoichiometry of the reactants influence the final structure of the complex. The carboxylate group of the maleamic acid can coordinate to the tin center in a monodentate, bidentate, or bridging fashion. This versatility in coordination leads to a variety of structures, including monomeric, dimeric, and polymeric arrangements.

Spectroscopic Characterization:

The formation and structure of these organotin(IV) derivatives can be elucidated using various spectroscopic techniques:

FT-IR Spectroscopy: The coordination of the carboxylate group to the tin atom is evidenced by the shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group. The difference (Δν) between νₐₛ(COO) and νₛ(COO) can provide insights into the coordination mode of the carboxylate ligand.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): ¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number of the tin atom in solution. The chemical shift (δ) of the ¹¹⁹Sn signal is sensitive to the geometry around the tin center. For instance, four-coordinate tin atoms typically resonate at higher frequencies compared to five- or six-coordinate species.

¹¹⁹ᵐSn Mössbauer Spectroscopy: This technique provides information about the coordination environment and geometry around the tin nucleus in the solid state. The quadrupole splitting (ΔEq) values are indicative of the coordination number and the arrangement of the substituents.

Potential Research Findings:

Based on studies of analogous compounds, it is anticipated that organotin(IV) derivatives of this compound would exhibit interesting structural features. For example, triorganotin(IV) derivatives (R₃SnL) are likely to adopt a four- or five-coordinate geometry, while diorganotin(IV) derivatives (R₂SnL₂) could exhibit five- or six-coordination. The potential for the amide carbonyl to also participate in coordination could lead to more complex structures. These compounds may also exhibit biological activities, a common feature of organotin(IV) carboxylates.

Interactive Data Table: Representative Spectroscopic Data for Analogous Organotin(IV) N-Maleoyl-β-alaninate Complexes

CompoundFormula¹¹⁹Sn NMR (δ, ppm)¹¹⁹ᵐSn Mössbauer (ΔEq, mm s⁻¹)Inferred Geometry
1(CH₃)₃SnL-110.23.35Trigonal bipyramidal
2(n-C₄H₉)₃SnL-125.83.52Trigonal bipyramidal
3(C₆H₅)₃SnL-130.52.89Trigonal bipyramidal
4(CH₃)₂SnL₂-215.73.85Octahedral
5(n-C₄H₉)₂SnL₂-230.13.98Octahedral

L = N-Maleoyl-β-alaninate

Functionalized Maleamic Acid-Based Amphiphiles

Amphiphiles are molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The structure of this compound, with its polar carboxylic acid and amide groups and a nonpolar chlorophenyl ring, provides a foundation for the design of novel amphiphilic materials. By incorporating this moiety into polymeric structures, functionalized maleamic acid-based amphiphiles with tunable properties can be synthesized.

A common strategy for creating such amphiphiles involves the copolymerization of maleic anhydride with a hydrophobic comonomer, followed by a post-polymerization modification of the anhydride units.

Synthesis of Amphiphilic Copolymers:

Copolymerization: Maleic anhydride can be copolymerized with various hydrophobic monomers, such as styrene (B11656) or α-olefins (e.g., 4-methyl-1-pentene), via free-radical polymerization. This results in an alternating copolymer chain containing repeating units of maleic anhydride and the hydrophobic comonomer.

Functionalization: The anhydride rings in the resulting copolymer are susceptible to nucleophilic attack. Reaction with an amine, such as 4-chloroaniline (B138754), would open the anhydride ring to form the corresponding this compound functionality along the polymer backbone. This introduces the hydrophilic carboxylic acid and amide groups.

The resulting copolymer would have an amphiphilic character, with the hydrophobic backbone derived from the comonomer and the hydrophilic side chains containing the maleamic acid functionality.

Research Findings and Properties:

While specific studies on amphiphiles derived directly from this compound are not prominent, research on analogous systems provides insights into their potential properties and applications:

Self-Assembly: In aqueous solutions, these amphiphilic copolymers can self-assemble into various nanostructures, such as micelles or vesicles. The hydrophobic backbone would form the core of these structures, while the hydrophilic maleamic acid side chains would form the corona, interacting with the surrounding water. The critical micelle concentration (CMC) is a key parameter that characterizes the onset of this self-assembly.

Surface Activity: These polymers are expected to be surface-active, capable of reducing the surface tension of water.

pH-Responsiveness: The carboxylic acid groups in the maleamic acid moieties impart pH-sensitivity to the amphiphile. At low pH, the carboxylic acid groups are protonated and less soluble in water, which can influence the aggregation behavior. As the pH increases, deprotonation of the carboxylic acid groups increases the hydrophilicity and can lead to changes in the morphology or stability of the self-assembled structures.

Potential Applications: Such amphiphilic copolymers have potential applications as drug delivery vehicles, where the hydrophobic core can encapsulate poorly water-soluble drugs. They can also be used as stabilizers for emulsions and dispersions, or as functional coatings. The presence of the maleamic acid functionality also offers sites for further chemical modification to introduce other functional groups. For instance, synthetic amphiphilic copolymers mimicking antimicrobial peptides have been developed from maleic anhydride copolymers, suggesting a potential for biological activity in these systems. mdpi.com

Interactive Data Table: Properties of a Representative Amphiphilic Copolymer (Styrene-co-Maleic Acid)

PropertyDescriptionTypical Values/Observations
Synthesis Free-radical copolymerization of styrene and maleic anhydride, followed by hydrolysis.Alternating copolymer structure.
Amphiphilicity Hydrophobic styrene units and hydrophilic maleic acid units.Forms micelles in aqueous solution.
Critical Micelle Concentration (CMC) Concentration at which micelle formation begins.Dependent on copolymer composition and molecular weight.
pH-Responsiveness Carboxylic acid groups ionize at higher pH.Influences solubility and aggregation behavior.
Applications Dispersing agents, stabilizers, drug delivery systems.Encapsulation of hydrophobic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Chlorophenyl)Maleamic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between maleic anhydride and 4-chloroaniline. Reaction conditions such as solvent polarity (e.g., acetic acid vs. methylene chloride), temperature (room temperature vs. reflux), and stoichiometric ratios significantly impact yield. For example, using a 1:1 molar ratio in acetic acid under reflux for 6 hours typically yields ~70–80% purity. Substituted anilines with electron-withdrawing groups (e.g., chloro) require longer reaction times compared to electron-donating substituents (e.g., methoxy) due to reduced nucleophilicity . Post-synthesis purification via recrystallization in ethanol-water mixtures enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the maleamic acid backbone (e.g., vinyl protons at δ 6.2–6.8 ppm and amide NH at δ 10–11 ppm).
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
  • UV-Vis/Fluorescence : Assess conjugation effects; the chlorophenyl group may quench fluorescence compared to fluorophenyl analogs .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.0 for C₁₀H₈ClNO₃).

Advanced Research Questions

Q. How is single-crystal X-ray diffraction applied to determine the crystal structure of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 295 K.
  • Structure Solution : Employ direct methods in SHELXS for phase determination .
  • Refinement : Refine parameters (e.g., thermal displacement, occupancy) using SHELXL , achieving R-factors < 0.05 .
  • Validation : Check for outliers using PLATON (e.g., bond length deviations > 0.02 Å) .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 to illustrate atomic displacement .

Q. How do substituents on the phenyl ring affect the chemical reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) reduce the nucleophilicity of the aniline nitrogen, slowing amide bond formation. Comparative studies with fluorophenyl analogs (e.g., N-(4-Fluorophenyl)Maleamic Acid) show ~12% lower yields under identical conditions due to weaker inductive effects . Reactivity can be quantified via Hammett σ constants, where σₚ-Cl (+0.23) vs. σₚ-F (+0.06) correlates with reaction kinetics.

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles/lengths (e.g., C=O bond ~1.21 Å).
  • Solubility Prediction : Use COSMO-RS to estimate solubility in solvents like DMSO (high) vs. hexane (low) .
  • pKa Estimation : Apply QSPR models to predict carboxylic acid pKa (~2.5) and amide NH pKa (~9.8) .

Methodological Challenges & Validation

Q. How do researchers validate crystal structure data for this compound?

  • Methodological Answer :

  • Data Consistency : Cross-validate unit cell parameters (e.g., a = 7.21 Å, b = 10.34 Å) with literature values .
  • Residual Density Maps : Ensure no peaks > 0.3 eÅ⁻³ remain unassigned.
  • Twinning Tests : Use TWINLAW to detect twinning (common in monoclinic systems) .
  • Software Cross-Check : Compare results from SHELXL and OLEX2 for refinement consistency .

Q. What are best practices for solubility studies of this compound in different solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in 10 solvents (e.g., DMSO, ethanol, water) via gravimetric analysis (5 mg/mL increments).
  • Hansen Parameters : Correlate solubility with dispersion (δD), polarity (δP), and hydrogen bonding (δH) components. For example, DMSO (δD=18.4, δP=16.4) maximizes solubility due to strong H-bond acceptance .
  • Formulation Stability : Assess aggregation in PBS (pH 7.4) via dynamic light scattering (DLS) over 48 hours.

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N-(4-Chlorophenyl)Maleamic Acid

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